(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid
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Overview
Description
BOC-PHE(4-NHZ)-OH: is a derivative of phenylalanine, an amino acid commonly found in proteins. The compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BOC-PHE(4-NHZ)-OH typically involves the protection of the amino group of phenylalanine with a tert-butyloxycarbonyl (BOC) group. The hydroxylamine group (NHZ) is introduced at the para position of the phenyl ring. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and substitution reactions.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound, which is essential for its use in research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: BOC-PHE(4-NHZ)-OH can undergo oxidation reactions, particularly at the hydroxylamine group.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines.
Scientific Research Applications
Chemistry: BOC-PHE(4-NHZ)-OH is widely used in peptide synthesis as a building block. Its protective groups allow for the selective deprotection and coupling of amino acids.
Biology: In biological research, the compound is used to study protein-protein interactions and enzyme-substrate specificity. It can also be incorporated into peptides to investigate their biological activity.
Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its stability and reactivity make it a valuable tool in medicinal chemistry.
Industry: In the pharmaceutical industry, BOC-PHE(4-NHZ)-OH is used in the synthesis of peptide drugs and as an intermediate in the production of complex molecules.
Mechanism of Action
The mechanism of action of BOC-PHE(4-NHZ)-OH involves its role as a protected amino acid in peptide synthesis. The BOC group protects the amino group from unwanted reactions, allowing for selective deprotection and coupling. The hydroxylamine group can participate in various chemical reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
BOC-PHE-OH: A simpler derivative of phenylalanine with only the BOC protective group.
BOC-ALA-OH: A derivative of alanine with a BOC protective group.
Z-PHE-OH: A phenylalanine derivative with a benzyloxycarbonyl (Z) protective group.
Uniqueness: BOC-PHE(4-NHZ)-OH is unique due to the presence of both the BOC and hydroxylamine groups. This combination allows for greater versatility in peptide synthesis and functionalization compared to similar compounds.
Properties
Molecular Formula |
C22H26N2O6 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C22H26N2O6/c1-22(2,3)30-21(28)24-18(19(25)26)13-15-9-11-17(12-10-15)23-20(27)29-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,23,27)(H,24,28)(H,25,26) |
InChI Key |
VEVIIGJEOXYKAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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